molecular formula C18H19ClO5 B12751450 Eurycolactone B CAS No. 301644-47-3

Eurycolactone B

Cat. No.: B12751450
CAS No.: 301644-47-3
M. Wt: 350.8 g/mol
InChI Key: AADARBXIPKSRIY-BEWFXXFISA-N
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Description

Eurycolactone B is a quassinoid compound found in the roots of Eurycoma longifolia, a plant commonly known as Tongkat Ali. This plant is native to Southeast Asia and has been traditionally used for its medicinal properties. This compound is one of several bioactive compounds in Eurycoma longifolia, contributing to its various health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eurycolactone B involves the extraction of Eurycoma longifolia roots. The extraction method typically includes countercurrent ultrasound extraction to obtain an aqueous extract, followed by adsorption and purification processes

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yields and purity. Modern techniques such as green extraction methods are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Eurycolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Eurycolactone B involves multiple molecular targets and pathways. It is known to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This inhibition disrupts nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells. This compound also affects mitochondrial membrane potential and activates caspase-3, further promoting apoptosis .

Comparison with Similar Compounds

Eurycolactone B is part of a group of quassinoids, which include similar compounds such as eurycomalactone, eurycomanone, and pasakbumin-B . Compared to these compounds, this compound exhibits unique bioactivity profiles, particularly in its anticancer and antimalarial effects. The structural differences among these quassinoids contribute to their varying degrees of potency and specificity in targeting different biological pathways .

List of Similar Compounds:

This compound stands out due to its distinct molecular structure and the specific biological activities it mediates, making it a valuable compound for further research and development.

Properties

CAS No.

301644-47-3

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

(1S,2R,9R,10S,11R,12R,15R)-7-chloro-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione

InChI

InChI=1S/C18H19ClO5/c1-6-8-5-9(20)18(4)10-7(2)13(24-16(10)23)12(21)14(18)17(8,3)15(22)11(6)19/h5,7,10,12-14,21H,1-4H3/t7-,10-,12+,13-,14-,17+,18+/m1/s1

InChI Key

AADARBXIPKSRIY-BEWFXXFISA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C(=C4C)Cl)C)C)O

Canonical SMILES

CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C(=C4C)Cl)C)C)O

Origin of Product

United States

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